molecular formula C21H22FN3O2 B6908241 N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline

Cat. No.: B6908241
M. Wt: 367.4 g/mol
InChI Key: HSLOLAIAOSNIHQ-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline is a complex organic compound that features a unique structure combining an oxazole ring, a fluorophenyl group, and a morpholine moiety

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-18-7-5-16(6-8-18)20-13-24-21(27-20)14-23-19-4-2-1-3-17(19)15-25-9-11-26-12-10-25/h1-8,13,23H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLOLAIAOSNIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2NCC3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Morpholine Moiety: This can be done through a nucleophilic substitution reaction where the morpholine group is attached to the aniline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets. The oxazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline: Similar structure but with a chlorine atom instead of fluorine.

    N-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)aniline can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its chlorine and bromine analogs. This uniqueness can translate to different biological activities and applications.

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